molecular formula C18H20F2N6OS B6500131 2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 946282-47-9

2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide

Cat. No.: B6500131
CAS No.: 946282-47-9
M. Wt: 406.5 g/mol
InChI Key: MYDROLWYMFUCLQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a complex organic compound that integrates multiple functional groups, making it a fascinating subject in the fields of organic chemistry and medicinal chemistry. The structure includes difluorobenzene, pyrazolopyrimidine, and benzamide components, which could lend itself to diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps due to its complexity. Starting with the difluorobenzene core, the process typically includes:

  • Fluorination Reaction: : Introducing fluorine atoms into the benzene ring.

  • Formation of Pyrazolopyrimidine: : Combining suitable precursors in a cyclization reaction to construct the pyrazolopyrimidine core.

  • Addition of Isopropyl and Methylsulfanyl Groups: : These groups are introduced using electrophilic and nucleophilic substitution reactions.

  • Coupling Reactions: : The final step typically involves coupling the pyrazolopyrimidine unit with the difluorobenzene through an amide bond formation.

Industrial Production Methods

Industrial production methods of this compound would focus on optimizing the yield and purity while minimizing costs and environmental impact. Catalytic processes, efficient purification techniques like column chromatography, and eco-friendly solvents could be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The pyrazolopyrimidine ring can be selectively reduced under mild conditions.

  • Substitution: : The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution due to their electron-withdrawing nature.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Mild reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Sulfoxides and sulfones: : From oxidation reactions.

  • Amines and alcohols: : From nucleophilic substitutions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its diverse functional groups allow for various modifications, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor bindings due to its multi-functional nature. Its potential ability to cross cell membranes can be leveraged to investigate intracellular activities.

Medicine

Medicinally, derivatives of this compound might exhibit pharmacological activities such as anticancer, antiviral, or anti-inflammatory effects. Its structural complexity offers multiple points of interaction with biological targets, making it a valuable lead compound in drug discovery.

Industry

Industrially, this compound or its derivatives could be employed in the development of agrochemicals or specialty chemicals

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific target. Generally, it could interact with enzymes or receptors by:

  • Binding to Active Sites: : Inhibiting enzyme activities or modulating receptor functions.

  • Altering Protein Conformations: : Affecting the stability and function of proteins.

  • Inducing Oxidative Stress: : Through the generation of reactive oxygen species from its oxidation products.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]quinazolin-1-yl]ethyl}benzamide: : Shares a similar core structure but differs in the heterocyclic unit.

  • 2,4-difluoro-N-{2-[5-(methylsulfanyl)-3-[(propan-2-yl)amino]pyridin-1-yl]ethyl}benzamide: : Differing in the heterocyclic ring system but maintaining the difluorobenzene and benzamide functionalities.

  • 2,6-difluoro-N-{2-[7-(methylsulfanyl)-5-[(propan-2-yl)amino]triazolo[1,5-a]pyrimidin-1-yl]ethyl}benzamide: : Similar in structure, with variations in the heterocyclic ring.

Highlighting Uniqueness

The unique aspect of 2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide lies in the combination of its difluorobenzene core, pyrazolopyrimidine ring, and benzamide linkage, which together create a compound with potential multi-target biological activities and diverse chemical reactivity. This unique configuration differentiates it from similar compounds, making it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2,4-difluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-10(2)23-15-13-9-22-26(16(13)25-18(24-15)28-3)7-6-21-17(27)12-5-4-11(19)8-14(12)20/h4-5,8-10H,6-7H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDROLWYMFUCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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